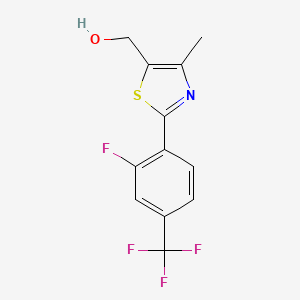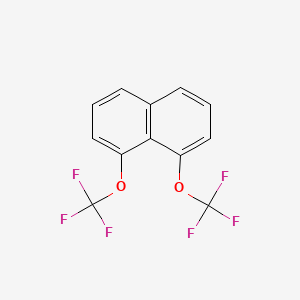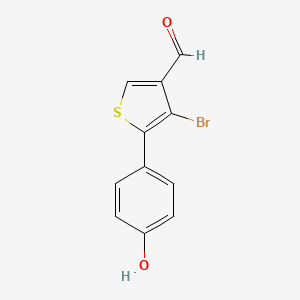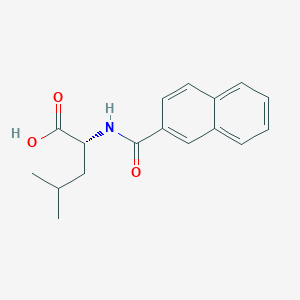
N-(Naphthalene-2-carbonyl)-D-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Naphthamido)-4-methylpentanoic acid is a chiral compound with a unique structure that includes a naphthalene ring and an amido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Naphthamido)-4-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthylamine and ®-4-methylpentanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the naphthylamine and the carboxylic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-(2-Naphthamido)-4-methylpentanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Naphthamido)-4-methylpentanoic acid can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield while minimizing waste and production costs.
化学反応の分析
Types of Reactions
®-2-(2-Naphthamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
®-2-(2-Naphthamido)-4-methylpentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ®-2-(2-Naphthamido)-4-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-Naphthylamine: A precursor in the synthesis of ®-2-(2-Naphthamido)-4-methylpentanoic acid.
4-Methylpentanoic Acid: Another precursor used in the synthesis.
Uniqueness
®-2-(2-Naphthamido)-4-methylpentanoic acid is unique due to its chiral nature and the presence of both a naphthalene ring and an amido group. This combination of features makes it particularly valuable in the synthesis of chiral drugs and materials with specific properties.
特性
CAS番号 |
215301-33-0 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
(2R)-4-methyl-2-(naphthalene-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-16(19)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9H2,1-2H3,(H,18,19)(H,20,21)/t15-/m1/s1 |
InChIキー |
OUFRSVLEPMEAJD-OAHLLOKOSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


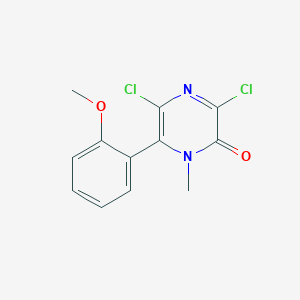
![2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)
![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
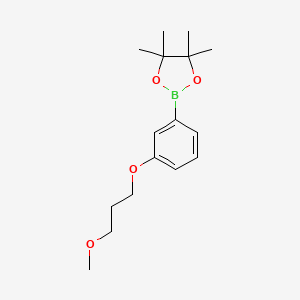
![tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15063235.png)
![Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B15063241.png)
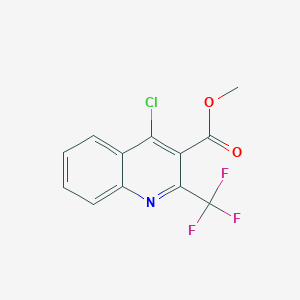
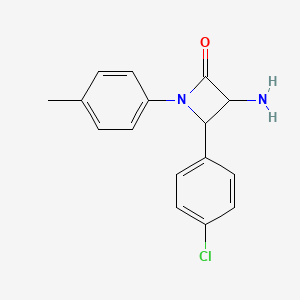
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
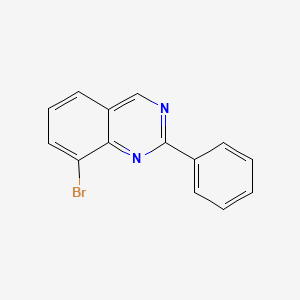
![5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione](/img/structure/B15063266.png)
